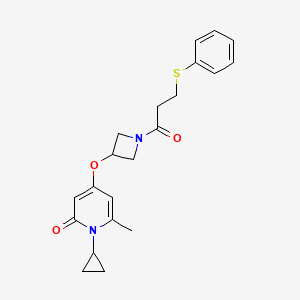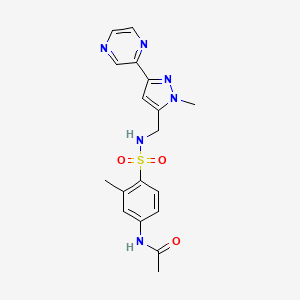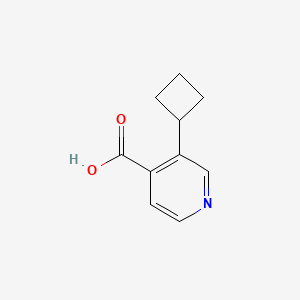![molecular formula C11H9ClN2O2S B2517382 [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-79-0](/img/structure/B2517382.png)
[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolytic Transformation in Aqueous Solutions
The compound 2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid, related to the requested chemical, undergoes photolytic transformation in aqueous solutions, forming various transformation products. This process has been extensively studied, revealing insights into the photodegradation pathways and product formation, including the formation of previously unreported transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
Anticancer Activities
Thiazole-acetamide derivatives, closely related to the compound of interest, have been synthesized and shown to possess anticancer activities. Some of these compounds demonstrated significant activity against melanoma-type cell lines, providing a potential avenue for therapeutic applications in cancer treatment (Duran & Demirayak, 2012).
Acidity Constant Determination
The acidity constants of certain drug precursor compounds, which are structurally similar to the chemical , have been successfully determined. These studies offer valuable insights into the chemical properties and behavior of such compounds (Duran & Canbaz, 2013).
Photo-degradation Analysis
Thiazole-containing compounds, akin to the compound of interest, have been subjected to structural analysis following photo-degradation. This research offers an in-depth understanding of the degradation products and the pathways involved, highlighting the influence of specific substituents on the photo-degradation process (Wu, Hong, & Vogt, 2007).
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been found to have a wide variety of biological activities . They have been reported to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse biological effects . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain bacterial lipids .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to have a variety of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTXYRPIOYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)





